Methyl 4-({2-[(tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)butanoate
Description
Methyl 4-({2-[(tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)butanoate is a synthetic compound featuring a tert-butoxycarbonyl (Boc)-protected amine, an ethoxy ester, and a sulfanyl-linked butanoate backbone. Its design likely aims to enhance membrane permeability or metabolic stability compared to non-esterified analogs.
Properties
IUPAC Name |
methyl 4-[3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]sulfanylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO6S/c1-6-21-13(18)11(16-14(19)22-15(2,3)4)10-23-9-7-8-12(17)20-5/h11H,6-10H2,1-5H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZFLAPISZUVMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSCCCC(=O)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-({2-[(tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)butanoate (CAS No. 1396967-95-5) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis and can influence the compound's reactivity and biological interactions.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that related compounds demonstrate high antioxidant activity in various assays such as ABTS and FRAP, which measure the ability to scavenge free radicals and reduce oxidative stress .
Study on Related Compounds
A study focused on multifunctional agents based on conjugates similar to this compound revealed that these compounds could inhibit AChE effectively while also providing antioxidant protection against reactive oxygen species (ROS) . The study highlighted the potential for these agents to protect neuronal cells from oxidative damage, a common pathway in neurodegeneration.
In Vitro Studies
In vitro assays have demonstrated that compounds with similar structures can significantly reduce lipid peroxidation and inhibit chemiluminescence associated with oxidative stress in mouse brain homogenates. This suggests that this compound may possess protective effects against oxidative damage in neural tissues .
Biological Activity Summary
| Activity | Assay Type | Result |
|---|---|---|
| Antioxidant | ABTS/FRAP | High activity observed |
| Cholinesterase Inhibition | AChE IC50 | Effective inhibition (values vary by derivative) |
| Lipid Peroxidation | Mouse Brain Homogenates | Significant reduction observed |
Scientific Research Applications
Synthetic Applications
2.1 Peptide Synthesis:
The compound plays a crucial role in peptide synthesis as a protecting group for amino acids. The Boc group allows for the selective protection of amino functionalities, facilitating the formation of peptide bonds without unwanted side reactions. This method is essential in the development of peptide-based therapeutics.
2.2 Multi-Step Synthesis:
Methyl 4-({2-[(tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)butanoate can be synthesized through multi-step reactions involving the protection of amines, followed by various coupling reactions. The use of flow microreactor systems has been explored to enhance the efficiency and scalability of these synthetic routes, leading to higher yields and purities of the final product .
Biological Applications
3.1 Medicinal Chemistry:
The compound has shown potential as a prodrug, which means it is metabolized into an active form that exerts pharmacological effects. Its structure allows it to interact with specific biological pathways, influencing processes such as cell proliferation and apoptosis .
3.2 Anticancer Activity:
Research has indicated that derivatives of this compound may possess anticancer properties. Studies have demonstrated that compounds with similar structures exhibit cytotoxic activity against various human cancer cell lines, including colon and breast cancers .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Inhibitory Activity
The compound is part of a series of ester derivatives of S-3-carboxypropyl-L-cysteine (CPC), a known inhibitor of cystathionine γ-lyase (CSE) and cystathionine β-synthase (CBS), enzymes critical in hydrogen sulfide (H₂S) biosynthesis. Key structural analogs include:
Key Findings :
- Lower Efficacy vs. CPC : All three ester derivatives, including the target compound, exhibit significantly reduced inhibitory activity (~30–40%) compared to CPC (~80%) at the same concentration (2.5 mM) in HepG2 cells . This suggests esterification diminishes interaction with CSE/CBS, possibly due to steric hindrance or reduced recognition of the modified active site.
Solubility and Cell Permeability
CPC, with a free carboxylic acid group, likely has higher polarity but lower membrane permeability, explaining its higher intracellular efficacy .
Preparation Methods
Boc Protection of Amino Acid Intermediates
The tert-butoxycarbonyl (Boc) group is introduced early in the synthesis to protect the amine functionality. This is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions. For example, L-cysteine derivatives are common starting materials due to their inherent thiol group, which facilitates subsequent sulfanyl bridge formation.
Procedure :
- Dissolve L-cysteine (10 mmol) in a 1:1 mixture of water and dioxane.
- Add Boc anhydride (12 mmol) and adjust the pH to 8–9 using sodium bicarbonate.
- Stir at room temperature for 12 hours.
- Extract the product with ethyl acetate and purify via silica gel chromatography.
Yield : 85–92% (reported for analogous Boc-protected amino acids).
Thioether Bridge Formation via Nucleophilic Substitution
The sulfanyl linkage is established through an SN2 reaction between a thiolate ion and an alkyl halide. Methyl 4-mercaptobutanoate serves as the thiol source, while a Boc-protected β-bromoalanine ethyl ester acts as the electrophile.
Procedure :
- Prepare Boc-protected β-bromoalanine ethyl ester by treating Boc-alanine with N-bromosuccinimide (NBS) in carbon tetrachloride.
- Combine methyl 4-mercaptobutanoate (5 mmol) and the bromoalanine derivative (5 mmol) in dry DMF.
- Add triethylamine (10 mmol) and stir at 50°C for 6 hours.
- Quench with ice water, extract with dichloromethane, and concentrate under reduced pressure.
Optimization :
- Solvent : DMF enhances nucleophilicity of the thiolate.
- Base : Triethylamine scavenges HBr, shifting equilibrium toward product formation.
- Yield : 68–74%.
Esterification and Transesterification
The ethoxy and methyl ester groups are introduced via esterification or transesterification. For instance, the ethoxy group may be installed using ethanol under Steglich conditions, while the methyl ester is formed via diazomethane treatment.
Procedure :
- React Boc-protected carboxylic acid intermediate (5 mmol) with ethanol (15 mmol) in the presence of EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
- Stir at 0°C for 2 hours, then at room temperature for 12 hours.
- For methyl ester formation, treat the product with trimethylsilyl diazomethane (TMS-CHN2) in methanol.
Key Data :
| Step | Reagent | Temperature | Yield (%) |
|---|---|---|---|
| Ethoxy ester formation | EDCl/DMAP | 0°C → RT | 89 |
| Methyl ester formation | TMS-CHN2 | RT | 95 |
One-Pot Sequential Reactions
Recent advancements employ one-pot strategies to minimize purification steps. A patented method involves simultaneous Boc protection and thioether coupling using polymer-supported reagents.
Procedure :
- Mix L-cysteine methyl ester (10 mmol), Boc anhydride (12 mmol), and methyl 4-bromobutanoate (10 mmol) in acetonitrile.
- Add polymer-bound DBU (1,8-diazabicycloundec-7-ene) and stir at 60°C for 24 hours.
- Filter the resin and concentrate the filtrate to obtain the crude product.
- Purify via recrystallization (acetone/water).
Advantages :
Analytical Characterization
Successful synthesis is confirmed through spectroscopic and chromatographic methods:
Key Analytical Data :
- ¹H NMR (400 MHz, CDCl3): δ 1.44 (s, 9H, Boc CH3), 1.28 (t, J = 7.1 Hz, 3H, OCH2CH3), 3.67 (s, 3H, COOCH3).
- HRMS : m/z calculated for C15H27NO6S [M+H]+: 350.1634, found: 350.1631.
- HPLC Purity : 98.5% (C18 column, 70:30 MeCN/H2O).
Challenges and Mitigation Strategies
- Racemization : Chiral centers may epimerize under basic conditions. Use low temperatures and non-basic coupling agents (e.g., DCC instead of EDCl).
- Thiol Oxidation : Thiol intermediates oxidize to disulfides. Conduct reactions under inert atmosphere (N2/Ar).
- Boc Deprotection : Acidic conditions cleave the Boc group. Avoid protic solvents during esterification.
Q & A
Basic: How to optimize the synthesis of Methyl 4-({2-[(tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)butanoate to improve yield and purity?
Methodological Answer:
Synthesis optimization involves systematic adjustments to reaction parameters.
- Reaction Solvents : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity during sulfanyl group coupling, as seen in analogous ester-thioether syntheses .
- Catalysts : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to activate carboxylic acid intermediates, ensuring efficient amide bond formation .
- Purification : Combine column chromatography (silica gel, hexane/ethyl acetate gradient) with recrystallization (using ethanol/water mixtures) to isolate high-purity product. Monitor purity via TLC and LC-MS .
- Yield Improvement : Conduct stepwise temperature control (0°C → room temperature) during critical coupling steps to minimize side reactions .
Basic: What analytical techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
A multi-technique approach ensures accurate characterization:
- NMR Spectroscopy : 1H/13C NMR (in CDCl3 or DMSO-d6) confirms ester, sulfanyl, and Boc-protected amine groups. Key signals: δ 1.4 ppm (Boc tert-butyl), δ 3.6–4.3 ppm (ethoxy/methoxy esters) .
- LC-MS : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z ~388) and detects impurities via chromatographic retention times .
- IR Spectroscopy : Peaks at ~1700 cm−1 (ester C=O) and ~1650 cm−1 (amide I band) validate functional groups .
- Elemental Analysis : Carbon/nitrogen ratios should align with theoretical values (C: ~49%, N: ~3.6%) to confirm stoichiometry .
Advanced: How to design experiments to study the compound's stability under varying pH and temperature conditions?
Methodological Answer:
Stability studies require controlled degradation experiments:
- Experimental Setup : Prepare buffered solutions (pH 1–10, 37°C) and incubate the compound for 0–48 hours. Use HPLC to quantify degradation products .
- Kinetic Modeling : Apply first-order kinetics to calculate degradation rate constants (k) and half-life (t1/2). Compare Arrhenius plots (25–60°C) to predict shelf-life .
- Degradation Pathways : Identify hydrolysis products (e.g., free amine via Boc deprotection at acidic pH) using LC-MS/MS .
Advanced: What strategies can resolve contradictory data regarding the compound's reactivity in nucleophilic substitution reactions?
Methodological Answer:
Contradictions often arise from subtle experimental variables:
- Reproducibility Checks : Standardize reaction conditions (solvent dryness, inert atmosphere) and reagent purity (e.g., anhydrous DMF) .
- Advanced Spectroscopy : Use 2D NMR (HSQC, HMBC) to track regioselectivity in substitution reactions, distinguishing between sulfur vs. oxygen nucleophilic attack .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to compare activation energies of competing pathways, identifying dominant mechanisms .
Advanced: How to investigate the compound's role as a building block in synthesizing complex molecules with specific stereochemical outcomes?
Methodological Answer:
Stereochemical control requires chiral analysis:
- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (heptane/ethanol mobile phase) to assess stereochemical integrity during synthesis .
- X-ray Crystallography : Determine absolute configuration of crystalline intermediates, especially for Boc-protected amines .
- Dynamic Kinetic Resolution : Employ chiral catalysts (e.g., Ru-BINAP complexes) to bias sulfanyl group addition in asymmetric syntheses .
Basic: What are the critical parameters to monitor during scale-up from laboratory to pilot-scale synthesis?
Methodological Answer:
Key scale-up considerations include:
- Exothermic Reactions : Use calorimetry (e.g., RC1e reactor) to monitor heat flow during esterification and coupling steps, adjusting cooling rates .
- Mixing Efficiency : Optimize impeller speed (Reynolds number > 10,000) to ensure homogeneity in viscous reaction mixtures .
- Purification Scalability : Replace column chromatography with continuous distillation or fractional crystallization for cost-effective bulk purification .
Advanced: How to assess the environmental impact and biodegradation pathways of this compound in ecological risk assessments?
Methodological Answer:
Follow OECD guidelines for environmental fate studies:
- Biodegradation Assays : Use OECD 301D (closed bottle test) with activated sludge to measure biological oxygen demand (BOD) over 28 days .
- Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201), reporting EC50 values for hazard classification .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to track transformation products in simulated wastewater .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
